Alizarin green, AldrichCPR

Description

Contextualization within the Anthraquinone (B42736) Dye Family Research

Alizarin (B75676) Green is a prominent member of the anthraquinone dye family. These dyes are characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. numberanalytics.com While anthraquinone itself is colorless, the introduction of various functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on its rings gives rise to a wide spectrum of colors, from reds and blues to greens. numberanalytics.com Alizarin, the parent compound of many of these dyes, is a naturally occurring red dye (1,2-dihydroxyanthraquinone) historically extracted from the madder plant root. numberanalytics.comwikipedia.org

The research into anthraquinone dyes is extensive due to their excellent light fastness and vibrant colors. frontiersin.org Alizarin Green, as a sulfonated anthraquinone, possesses sulfonic acid groups (-SO3H) which render it water-soluble, a key property for many of its applications. Its structure, featuring an anthraquinone core with amino and substituted phenyl groups, is responsible for its distinct green hue and its utility in various scientific domains.

Historical Trajectories of Alizarin Dye Analogues in Academic Inquiry

The history of alizarin dye analogues is a significant chapter in the development of synthetic chemistry. The journey began with the isolation of alizarin from the madder plant in 1826. wikipedia.org A pivotal moment in chemical history was the first synthesis of alizarin from anthracene (B1667546) by German chemists Carl Graebe and Carl Liebermann in 1868, a year before it was patented. wikipedia.orgnli.org.il This achievement marked the first time a natural dye was synthetically replicated, a discovery that revolutionized the dye industry and spurred further academic research into the structure and synthesis of other natural products. nli.org.ilic.ac.uk

The successful synthesis of alizarin ignited a wave of research into creating a wide array of colored compounds by modifying the basic anthraquinone structure. This led to the development of a vast number of synthetic dyes with a range of colors and properties, including various alizarin analogues. nli.org.ilbritannica.com The ability to introduce different substituents onto the anthraquinone skeleton allowed chemists to systematically study the relationship between molecular structure and color, laying the groundwork for the modern field of color chemistry. nli.org.il This era of intense investigation into alizarin analogues and other synthetic dyes was a driving force behind the growth of the chemical industry and the establishment of industrial research laboratories. nli.org.il

Contemporary Relevance of Alizarin Green (AldrichCPR) in Emerging Research Paradigms

In recent years, Alizarin Green has found applications in several emerging areas of scientific research, moving beyond its traditional use as a textile dye. Its unique chemical and photophysical properties are being harnessed in various advanced technological fields.

One significant area of research is in photocatalysis . Studies have investigated the photocatalytic degradation of Alizarin Green using catalysts like titanium dioxide (TiO2) under UV light. scientific.networdpress.comresearchgate.net This research is crucial for developing effective methods to remove such dyes from industrial wastewater, addressing environmental pollution concerns. The efficiency of its degradation is often studied in comparison to other textile dyes, providing insights into the stability and reactivity of anthraquinone dyes. scientific.networdpress.comresearchgate.net

Alizarin Green and its analogues are also being explored in the development of chemical sensors . The interaction of the dye with various analytes can lead to detectable changes in its spectral properties. For instance, alizarin derivatives have been used to create fluorescent sensors for the detection of metal ions and anions. rsc.org Research has shown that the fluorescence of alizarin-based ensembles can be selectively quenched or enhanced in the presence of specific ions, forming the basis for sensitive and selective detection methods. rsc.org

Furthermore, Alizarin Green is utilized in biological and biomedical research . It serves as a stain in histology and microscopy, aiding in the visualization of cellular structures. medchemexpress.com Its fluorescent properties are particularly valuable in fluorescence microscopy. bioone.orgsciencealert.com For example, the fluorescence of alizarin dyes is used to study mineralization in bone and other tissues. nih.govresearchgate.net In the field of nanotechnology, alizarin has been grafted onto nanoparticles to create hybrid materials with enhanced stability and specific colorant properties for potential use in advanced materials and biomedical applications. acs.org

The ability of Alizarin Green to interact with biomolecules has also led to its use in studies involving nucleic acids. Research has demonstrated that in the presence of a cationic surfactant, Alizarin Green can aggregate on the surface of DNA, leading to enhanced Resonance Light Scattering (RLS) signals, which can be used for the quantitative determination of nucleic acids at very low concentrations. spectroscopyonline.com

Data Tables

Table 1: Chemical Identity of Alizarin Green (Alizarin Cyanine Green G)

| Property | Value |

| Common Name | Alizarin Cyanine Green G, Acid Green 25 |

| CAS Number | 4403-90-1 |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ |

| Molecular Weight | 622.58 g/mol |

| Colour Index (C.I.) No. | 61570 |

Table 2: Research Findings on Alizarin Green

| Research Area | Key Findings |

| Photocatalysis | Alizarin Green can be degraded using TiO₂ photocatalyst under UV irradiation. The degradation rate is influenced by catalyst loading, initial dye concentration, and pH. scientific.networdpress.comresearchgate.net |

| Biological Staining | Used as a fluorescent stain in microscopy to visualize bone and other tissues. bioone.orgsciencealert.com |

| Nucleic Acid Detection | Forms a three-component complex with a cationic surfactant and DNA, leading to enhanced Resonance Light Scattering signals for DNA quantification. spectroscopyonline.com |

| Chemical Sensing | Alizarin analogues are used in the design of fluorescent sensors for the selective detection of metal ions and anions. rsc.org |

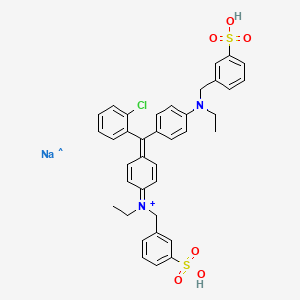

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H36ClN2NaO6S2+ |

|---|---|

Molecular Weight |

727.3 g/mol |

InChI |

InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);/p+1 |

InChI Key |

KPUKKCBDJFTUFI-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Alizarin Green Aldrichcpr

Functional Group Modifications and Derivatization Strategies for Alizarin (B75676) Green (AldrichCPR)

The modification of the Alizarin Green structure can lead to the development of new dyes with altered properties, such as different colors, improved fastness, or specific affinities for novel applications. These modifications typically target the aromatic rings of the structure.

The synthesis of Alizarin Green analogues is readily achievable by altering the precursors used in the condensation step. The core synthetic pathway provides a versatile platform for creating a library of related compounds. By substituting the p-toluidine (B81030) with other primary aromatic amines, a wide variety of analogues can be generated.

For instance, using anilines with different electronic or steric properties (e.g., anisidine, chloroaniline) would result in dyes with shifted absorption maxima (different colors) and potentially different stabilities. Similarly, starting with a different substituted 1,4-dihydroxyanthraquinone could further tune the final properties of the molecule. While much of the derivatization research has focused on the parent alizarin molecule for applications like heavy metal sensing, the synthetic routes for Acid Green 25 allow for analogous structural diversification. unam.edu.na

Table 3: Strategies for the Synthesis of Alizarin Green Analogues This table is interactive. Click on the headers to sort.

| Precursor to Modify | Example Modification | Expected Outcome | Potential Application |

|---|---|---|---|

| Aniline (B41778) Derivative | Replace p-toluidine with p-anisidine | Bathochromic/Hypsochromic shift (color change) | New dye color, optical sensor |

| Aniline Derivative | Introduce a nitro group on the aniline | Altered electronic properties | Non-linear optics, specialized stains |

| Anthraquinone (B42736) Core | Introduce substituents on the anthraquinone backbone | Modified solubility and binding affinity | Dyes with improved substrate fastness |

Regioselectivity, the control of the position at which a chemical reaction occurs, is a cornerstone of the synthesis of Alizarin Green. The initial condensation reaction is highly regioselective, with the aniline derivative specifically attacking the 1 and 4 positions of the anthraquinone core, driven by the directing effects of the existing carbonyl and hydroxyl groups.

Further functionalization of the Alizarin Green molecule itself would also be governed by regioselective principles. For example, any subsequent electrophilic aromatic substitution would be directed by the existing functional groups. The sulfonate groups are strongly deactivating and meta-directing, while the amine and alkyl groups are activating and ortho-, para-directing. The interplay of these directing effects would determine the position of any new substituents, allowing for controlled, regioselective derivatization if desired. Modern synthetic methods, such as directed metalation or palladium-catalyzed C-H functionalization, could offer even more precise control over the introduction of new functional groups at specific locations on the aromatic rings. acs.org

Design and Synthesis of Alizarin Green (AldrichCPR) Analogues for Specific Research Applications

Computational Studies in Reaction Mechanism Elucidation for Alizarin Green (AldrichCPR) Synthesis

As of the latest available research, specific computational studies detailing the reaction mechanism for the synthesis of Alizarin Green are not extensively documented in publicly accessible literature. However, the principles of computational chemistry are widely applied to understand the mechanisms of similar organic reactions, such as the condensation and oxidation steps involved in its formation. numberanalytics.com

Computational methods, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of reaction pathways. numberanalytics.com These studies typically involve mapping the potential energy surface of a reaction, which includes the reactants, transition states, intermediates, and final products. numberanalytics.com

For a condensation reaction like the one between 2-Chlorobenzaldehyde and its coupling partner, computational analysis could elucidate the following:

Transition State Geometry: Identifying the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.

Activation Energy: Calculating the energy required to overcome the reaction barrier, which directly relates to the reaction rate.

Reaction Intermediates: Characterizing the structure and stability of any transient species formed during the reaction.

Similarly, for the subsequent oxidation step, computational models can help in understanding the electron transfer processes and the role of the oxidizing agent. By simulating these steps, researchers can gain insights into factors that control the reaction's efficiency and yield, potentially leading to the optimization of synthesis conditions. numberanalytics.com While a dedicated study for Alizarin Green synthesis is not available, the methodologies have been successfully applied to a wide range of organic reactions, including the formation of other complex dyes. numberanalytics.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Alizarin |

| Alizarin Green |

| Alizarin Cyanin Green (Acid Green 25) |

| 2-Chlorobenzaldehyde |

| 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid |

| Anthraquinone |

Advanced Spectroscopic and Analytical Characterization Techniques for Alizarin Green Aldrichcpr in Research

Vibrational Spectroscopic Investigations of Alizarin (B75676) Green (AldrichCPR)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers detailed insights into the molecular vibrations of Alizarin Green, enabling the identification of functional groups and the study of intermolecular interactions.

FTIR spectroscopy is a fundamental technique for the structural elucidation of Alizarin Green and its derivatives. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of the molecule's functional groups can be identified.

Key FTIR spectral features of Alizarin and its derivatives include:

A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. nih.govresearchgate.netresearchgate.net

Peaks in the range of 1630-1670 cm⁻¹ are attributed to the C=O stretching vibrations of the quinone moiety. researchgate.netmdpi.com

Absorptions between 1580 and 1450 cm⁻¹ arise from the C=C stretching vibrations within the aromatic rings. researchgate.net

Studies have shown that complexation with metal ions leads to noticeable shifts in these vibrational frequencies, providing evidence of the coordination environment. For instance, the chelation of Alizarin with metal ions through the carbonyl and hydroxyl groups results in a shift of the corresponding stretching bands to different frequencies. mdpi.comresearchgate.net

Table 1: Characteristic FTIR Bands of Alizarin and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3300-3500 | nih.govresearchgate.netresearchgate.net |

| Carbonyl (C=O) | Stretching | 1630-1670 | researchgate.netmdpi.com |

| Aromatic C=C | Stretching | 1450-1580 | researchgate.net |

| C-O | Stretching | ~1330 | mdpi.com |

| C-S | Stretching | 560-690 | researchgate.net |

Raman spectroscopy provides complementary information to FTIR, based on the inelastic scattering of monochromatic light. While Alizarin itself can be highly fluorescent, which can obscure the Raman signal, Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique to overcome this limitation. si.eduresearchgate.net SERS utilizes the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically silver or gold. wm.edumdpi.com

SERS studies have been instrumental in:

Detecting trace amounts of Alizarin: The significant signal enhancement allows for the detection of very low concentrations of the dye. si.edu

Investigating adsorption geometry: The relative intensities of the SERS bands can provide information about the orientation of the Alizarin molecule on the metal surface. researchgate.net It is suggested that Alizarin interacts with silver nanoparticle surfaces through its hydroxyl and keto groups. si.edu

Probing intermolecular interactions: SERS can be used to study the interaction of Alizarin with other molecules and its complexation with metal ions. si.eduresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Assignment

Electronic Spectroscopic Analysis of Alizarin Green (AldrichCPR)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is employed to study the electronic transitions within the Alizarin Green molecule and its complexes.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy orbitals. uzh.ch The UV-Vis spectrum of Alizarin is characterized by absorption bands that are sensitive to the solvent, pH, and complexation with metal ions. nih.govnih.gov

Key findings from UV-Vis studies of Alizarin include:

The color of Alizarin is due to a dominant absorption band in the visible range, which is attributed to a π→π* electronic transition. nih.gov

The position of the absorption maximum (λmax) is influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net For example, the λmax of alizarin is around 430 nm in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). nih.gov

Complexation with metal ions typically leads to a bathochromic (red) shift in the absorption spectrum, resulting in a color change. mdpi.com This property is the basis for its use as a colorimetric reagent for metal ion detection. nih.gov

Table 2: UV-Vis Absorption Maxima (λmax) of Alizarin in Different Solvents

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Methanol | ~430 | nih.gov |

| DMSO | ~430 | nih.gov |

| n-heptane | 405, 424 | researchgate.netrsc.org |

| Water (acidic) | ~425 | rsc.org |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While Alizarin and its derivatives generally exhibit low fluorescence quantum yields, their emission properties are sensitive to the molecular environment and can provide valuable information. mdpi.com

Research has shown that:

Alizarin complexone in ethanol (B145695) displays two fluorescence bands, which are suggested to originate from the excited state before and after an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

The formation of metal complexes can significantly alter the fluorescence properties of Alizarin derivatives. researchgate.net In some cases, complexation can lead to fluorescence quenching, while in others, it can result in enhanced emission, making them suitable as fluorescent probes. mdpi.com

The fluorescence of Alizarin Red S (ARS) is utilized in the development of chemosensors for the detection of metal ions like Ga(III). mdpi.com The interaction with the metal ion modulates the fluorescence response, allowing for sensitive detection. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Ligand-Binding Analyses of Alizarin Green (AldrichCPR) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. In the context of Alizarin Green, NMR is particularly useful for studying its complexation with metal ions and the conformational changes that occur upon binding. nih.govanu.edu.au

Key applications of NMR in the study of Alizarin complexes include:

Identification of binding sites: By observing changes in the chemical shifts of the protons and carbons of Alizarin upon the addition of a metal ion, the specific atoms involved in the coordination can be identified. mdpi.commdpi.com For example, studies on Ga(III) complexes with Alizarin Red S have indicated coordination through the C-1 hydroxyl and C-9 carbonyl groups. mdpi.com

Determination of complex stoichiometry: NMR can be used to determine the ratio of metal ions to ligand molecules in a complex. mdpi.com

Conformational analysis: The coupling constants between protons (J-coupling) can provide information about the dihedral angles and thus the conformation of the ligand in the complex. mdpi.com

Solid-State NMR: Solid-state NMR (SS-NMR) has been employed to investigate the coordination environment of metal ions in solid Alizarin lake pigments, providing insights into the structure of these materials. mdpi.com For instance, 27Al SS-NMR can confirm the octahedral coordination of Al³⁺ in alizarin lakes. mdpi.commdpi.com

Mass Spectrometric Approaches for Molecular Structure Validation and Impurity Profiling of Alizarin Green (AldrichCPR)

Mass spectrometry (MS) is an indispensable analytical tool for the molecular structure validation and impurity profiling of chemical compounds like Alizarin Green. sterlingpharmasolutions.com The technique provides precise mass-to-charge ratio (m/z) data, which corresponds to the molecular weight of the parent molecule and its various fragments, offering deep structural insights. tutorchase.com

For molecular structure validation, the mass spectrum of Alizarin Green would be analyzed for its molecular ion peak (M+), which confirms the compound's molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful, delivering highly accurate mass data that helps to confirm the elemental composition. sterlingpharmasolutions.com Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion within the spectrometer, acts as a molecular fingerprint. tutorchase.com Analysis of these fragment ions (daughter ions) helps to elucidate the connectivity of atoms and identify key functional groups. In the case of anthraquinone (B42736) dyes like alizarin, tandem mass spectrometry (MS/MS) is especially useful for distinguishing between structural isomers, which have identical molecular weights but different fragmentation patterns. researchgate.netresearchgate.net For example, collision-induced dissociation of the parent ion for alizarin (m/z 239.0) yields a characteristic tandem mass spectrum that can be distinguished from its isomers. researchgate.net

Impurity profiling is a critical process in pharmaceutical and chemical manufacturing to ensure product quality and safety. biomedres.usajprd.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the methods of choice for this purpose. researchgate.netresolvemass.ca In this approach, liquid chromatography first separates Alizarin Green from any impurities present in the sample. The separated components then enter the mass spectrometer for detection and identification. The high sensitivity of LC-MS allows for the detection of trace-level impurities, while its specificity ensures accurate identification even in complex mixtures. resolvemass.ca By analyzing the mass spectra of these separated components, impurities arising from starting materials, by-products of the synthesis, or degradation products can be identified, quantified, and controlled.

Table 1: Common Fragmentation Pathways in Alizarin-type Compounds

| Process | Description | Common Fragment Ions (m/z) |

| Molecular Ion | The intact molecule with one electron removed. For Alizarin, the parent ion is observed at m/z 239 in negative mode ([M-H]⁻). researchgate.netresearchgate.net | 239 |

| Alpha-Cleavage | Cleavage of a bond adjacent to a functional group, such as the carbonyl groups in the anthraquinone structure. msu.edu | Varies with structure |

| Loss of Neutral Molecules | Expulsion of small, stable neutral molecules like carbon monoxide (CO) or water (H₂O) from the parent ion. | [M-CO]⁻, [M-2CO]⁻, [M-H₂O]⁻ |

X-ray Diffraction (XRD) and Crystallographic Studies of Alizarin Green (AldrichCPR)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique is fundamental for characterizing the solid-state properties of a compound, including its crystal lattice, polymorphism (the existence of multiple crystalline forms), and purity. mdpi.com

For a compound like Alizarin Green, single-crystal X-ray diffraction (SCXRD) on a suitable crystal would provide precise atomic coordinates, bond lengths, and bond angles. This information unequivocally confirms the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal. mdpi.comnih.gov

While specific crystallographic data for "Alizarin Green" is not widely available in public databases, studies on related compounds provide insight. Research on glycine (B1666218) crystals doped with an alizarin dye utilized powder X-ray diffraction (PXRD) to analyze the resulting material. researchgate.net The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. The study confirmed that the doped crystals belonged to a monoclinic system and determined their unit cell parameters. researchgate.netresearchgate.net Such an analysis can detect the presence of different crystalline phases or impurities. Furthermore, theoretical studies have used Density Functional Theory (DFT) with periodic boundary conditions to determine the crystal structure of the parent compound, alizarin, confirming a non-centrosymmetric structure. researchgate.net

The characterization of crystalline forms is vital as different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and color, which are critical for its application.

Table 2: Crystallographic Data for Alizarin-Doped Glycine Crystal (GLAL)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 7.5725 (4) | researchgate.net |

| b (Å) | 27.7907 (13) | researchgate.net |

| c (Å) | 8.7620 (6) | researchgate.net |

| β (°) | 99.884 (5) | researchgate.net |

| Volume (ų) | 1816.55 (18) | researchgate.net |

Theoretical and Computational Spectroscopic Simulations of Alizarin Green (AldrichCPR)

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful complements to experimental spectroscopic analysis. mdpi.comacs.org These simulations provide a molecular-level understanding of spectroscopic properties and can be used to predict spectra, assign experimental bands, and investigate molecular behavior in various environments. mdpi.com

DFT calculations are used to optimize the ground-state geometry of the Alizarin Green molecule and to calculate its vibrational frequencies. nih.gov The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to provide a confident assignment of the observed vibrational modes to specific molecular motions, such as C=O stretches or ring vibrations. mdpi.comnih.gov For instance, DFT calculations have been successfully used to assign the complex vibrational bands of an alizarin dianion bound to a ZnO nanoparticle. nih.gov

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). acs.orgchemrxiv.org These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. nih.gov Research on alizarin has shown that TD-DFT calculations can accurately reproduce the experimental UV-Vis spectrum, including the significant red shift observed when the dye is adsorbed onto a TiO₂ surface. acs.org Such simulations are invaluable for understanding how the electronic structure and optical properties of the dye are influenced by its environment or chemical modification. mdpi.com By modeling the molecule in different states (e.g., neutral, deprotonated), these methods can also rationalize pH-dependent spectral changes. chemrxiv.org

Table 3: Overview of Computational Methods Applied to Alizarin Compounds

| Method | Functional / Basis Set | Application | Reference |

| DFT | B3LYP / 6-311++G(d,p) | Re-interpretation of SERS spectra; Modeling adsorption on silver clusters. | mdpi.com |

| TD-DFT | B3LYP / PBE | Simulation of optical spectra for isolated and TiO₂-adsorbed alizarin. | acs.orgnih.gov |

| DFT | B3LYP / def2-TZVPD | Analysis and assignment of IR spectra for alizarin bound to ZnO. | nih.gov |

| TD-DFT | CAM-B3LYP / 6-311++G(d,p) | Calculation of UV/Vis absorption spectra for Ga(III) complexes of Alizarin Red S. | mdpi.com |

| DFT | B3LYP / GIAO | Calculation of ¹H and ¹³C NMR chemical shifts. | mdpi.com |

Interactions and Complexation Chemistry of Alizarin Green Aldrichcpr with Metal Ions and Biomolecules

Metal Ion Chelation by Alizarin (B75676)

The presence of two hydroxyl groups at the 1 and 2 positions, along with a carbonyl group at the 9-position, provides alizarin with potent metal-chelating capabilities, acting as a bidentate ligand. koreascience.krresearchgate.net This chelation is the basis for its use as a traditional lake pigment, where the dye is precipitated with a metal salt. researchgate.net The interaction with various metal ions leads to the formation of stable complexes, a property that has been extensively studied for applications in analytical chemistry and materials science. koreascience.kr

The stoichiometry of metal-alizarin complexes, which describes the ratio of metal ions to ligand molecules, has been determined for various cations using methods like mole ratio and continuous variation. scirp.org These studies reveal that alizarin can form complexes with different stoichiometries, often dependent on the specific metal ion and reaction conditions. For instance, with Al(III), both 1:1 and 1:2 (metal:ligand) complexes have been suggested. mdpi.com Similarly, studies on the related Acid Alizarin Violet (AVN) dye with different transition metals in aqueous solutions have shown varied ratios such as 1:2 for Cu²⁺, 1:3 for Co²⁺, and 1:1 for Ni²⁺. scirp.org

The thermodynamic stability of these complexes is quantified by their formation constants (βn). A higher formation constant indicates a more stable complex. The determination of these constants is crucial for understanding the equilibrium of the complexation reaction. scirp.org

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Formation Constant (βn) in Water | Reference |

|---|---|---|---|---|

| Cu²⁺ | Acid Alizarin Violet | 1:2 | 1.00 × 10¹⁰ | scirp.org |

| Co²⁺ | Acid Alizarin Violet | 1:3 | 4.66 × 10¹⁴ | scirp.org |

| Ni²⁺ | Acid Alizarin Violet | 1:1 | 9.03 × 10⁴ | scirp.org |

| La(III) | Alizarin-complexone | 1:2 | 1.6 × 10⁹ | lp.edu.ua |

| Ga(III) | Alizarin Red S | 1:1, 1:2, 1:3 | Not Specified | mdpi.com |

The precise structure of metal-alizarin complexes has been a subject of detailed investigation, with two primary coordination sites being debated: the 1,2-dihydroxyl (catechol) site and the 1-hydroxy-9-keto site. researchgate.netresearchgate.net Spectroscopic techniques and computational modeling are indispensable tools for elucidating these structures.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR studies have been instrumental in identifying the binding sites. For instance, NMR studies of alizarin complexes with Al³⁺, Mg²⁺, Ca²⁺, Zn²⁺, and Cu²⁺ have indicated that the metal ion preferentially binds to the two hydroxyl groups in a bidentate fashion. researchgate.net Changes in the chemical shifts of carbon atoms C-1, C-9, and C-13 upon complexation with Ga(III) have suggested coordination through the OH-1 and C(9)=O groups for Alizarin Red S. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides evidence of coordination by showing shifts in the vibrational frequencies of the C=O and O-H groups upon complexation with a metal ion. For example, in studies with Al³⁺, FTIR showed coordination to the oxygens at C1 and C9. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Complex formation is readily observed by changes in the UV-Vis absorption spectrum. The chelation of alizarin with a metal ion typically causes a significant bathochromic (red) shift in the absorption maximum. nih.govikm.org.my For example, the reaction between Alizarin Red S and Fe³⁺ results in a color change and a shift of the absorption peak from 422 nm to 572 nm. ikm.org.my

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry of alizarin-metal complexes and to predict their stability. researchgate.netmdpi.com Theoretical studies have been used to compare the energies of different possible coordination modes, with results often indicating that complexation via the two hydroxyl groups is energetically more favorable than through one hydroxyl and one carbonyl group. researchgate.net DFT calculations also help in interpreting experimental spectroscopic data, such as vibrational frequencies from FTIR. mdpi.com

The formation and stability of alizarin-metal complexes are highly sensitive to the surrounding chemical environment, particularly the pH and the nature of the solvent.

Impact of pH: The pH of the solution is a critical factor because it governs the protonation state of alizarin's hydroxyl groups. researchgate.netnih.gov As the pH increases, the hydroxyl groups deprotonate, first forming a mono-anionic and then a di-anionic species. researchgate.netnih.gov This deprotonation significantly enhances the chelating ability of the ligand. The coordination mode can also be pH-dependent; some studies suggest that coordination through the 1,9-keto-hydroxyl site is favored in acidic aqueous solutions, while coordination via the 1,2-dihydroxyl site is associated with alkaline conditions. mdpi.com The optimal pH for complex formation varies depending on the metal ion; for instance, the complex between La(III) and alizarin-complexone is optimally formed at pH 5.5, while the ARS-Fe(III) complex shows maximum absorbance at pH 4. lp.edu.uaikm.org.my

Impact of Solvent: The solvent environment affects the solubility of alizarin and its complexes, as well as their electronic properties, which in turn influences their color and stability. nih.gov Experimental studies have been conducted in a variety of polar solvents like methanol (B129727), ethanol (B145695), and dioxane-water or methanol-water mixtures. nih.gov The observed spectral features in these polar solvents are generally similar, but the solvent can subtly tune the physico-chemical properties of the complexes through solvation effects. researchgate.netnih.gov Computational models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM) to provide a more accurate description of the system's behavior in solution. researchgate.netnih.gov

Structural Elucidation of Coordination Complexes via Spectroscopic and Computational Methods

Supramolecular Interactions of Alizarin

Beyond covalent bond formation, supramolecular chemistry involves non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking to create organized structures. wikipedia.orgthno.org Alizarin and its derivatives participate in such interactions, leading to the formation of host-guest complexes and self-assembled nanostructures.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used for this purpose due to their pre-organized cavities. beilstein-journals.orgnih.govmdpi.com These interactions can alter the physicochemical properties of the guest, such as its solubility or stability.

Studies have shown that alizarin derivatives can act as guests for these macrocycles. For instance, Alizarin Red S (ARS), a water-soluble sulfonated analog of alizarin, forms an inclusion complex with β-cyclodextrin. mdpi.com The formation of such complexes can be driven by hydrophobic and electrostatic interactions. In another example, alizarin red S was used as a guest molecule that could be loaded into and released from nanochannels on mesoporous silica (B1680970) nanoparticles that were functionalized with α-cyclodextrin-based rotaxanes. nih.gov Calixarenes have also been shown to interact with various dye molecules, where the binding can be driven by CH–π, ion–π, and van der Waals interactions. researchgate.netnih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. Alizarin molecules have been shown to self-assemble into well-defined one-dimensional (1D) nanostructures. researchgate.net

A primary mechanism for this assembly is a recrystallization process triggered by a change in solvent environment. When alizarin dissolved in a good solvent like acetone (B3395972) is introduced into a poor solvent like water, the change in solubility induces self-assembly. researchgate.net This process is driven by a combination of:

π-π Stacking: The planar aromatic rings of the anthraquinone (B42736) structure facilitate stacking interactions.

Hydrogen Bonding: The hydroxyl and carbonyl groups on the alizarin molecule form intermolecular hydrogen bonds.

These interactions lead to the formation of 1D nanostructures such as nanorods, nanoneedles, and nanowires. researchgate.net Furthermore, derivatives like Alizarin Red S can be assembled into multilayer thin films using the layer-by-layer (LbL) technique, which relies on electrostatic interactions between the anionic dye and a cationic polymer. mdpi.com

Host-Guest Chemistry with Macrocyclic Receptors

Adsorption and Surface Interaction Dynamics of Alizarin Green (AldrichCPR)

Alizarin Green, identified as Acid Green 25 (C.I. 61570), is an anthraquinone-based anionic dye. Its molecular structure, featuring sulfonic acid groups, makes it soluble in water and capable of various surface interactions. drugfuture.com The study of its adsorption is crucial for applications in dyeing processes and for its removal from wastewater.

Adsorption Mechanisms on Metal Surfaces and Nanomaterials

The adsorption of Alizarin Green onto various surfaces is governed by a combination of physical and chemical interactions, including electrostatic attraction and π-π stacking. The specific mechanism is highly dependent on the nature of the adsorbent material and the solution's pH.

Adsorption on Composite Nanomaterials:

A notable example is the adsorption of Alizarin Cyanine Green (ACG) dye onto a composite of Commercial Activated Carbon (CAC) and titanium dioxide (TiO₂) nanoparticles. Research has shown that this CAC–TiO₂ composite exhibits significantly higher efficiency in removing the dye from aqueous solutions compared to pure TiO₂. researchgate.net The mechanism is a synergistic one, involving both adsorption by the activated carbon and subsequent photocatalytic degradation by the TiO₂ under UV irradiation. researchgate.net

The process can be described by the following key steps:

Mass Transfer : The dye molecules move from the bulk solution to the surface of the adsorbent.

Adsorption : The dye molecules are adsorbed onto the highly porous surface of the activated carbon component. This initial step is rapid and efficient.

Photocatalytic Degradation : Under UV light, the TiO₂ component generates highly reactive hydroxyl radicals (•OH). These radicals then attack and mineralize the adsorbed dye molecules, breaking them down into simpler, non-toxic compounds like CO₂ and H₂O. jwent.netresearchgate.net

This coupled adsorption and degradation process leads to a much higher rate of dye removal than either process alone. The rate constant for the photodegradation of ACG on the CAC–TiO₂ composite was found to be 0.0666 min⁻¹, which is approximately 18 times higher than that of pure TiO₂ (0.00368 min⁻¹). researchgate.net

Interaction with Graphene-Based Nanomaterials:

Studies on related materials have shown that fluorinated graphenes can efficiently adsorb Alizarin Cyanine Green F. The primary mechanisms in this system are identified as electrostatic attraction and π-π stacking interactions between the dye molecule and the graphene surface. researchgate.net

Role of Surface Chemistry in Alizarin Green (AldrichCPR) Adsorption

The surface chemistry of the adsorbent plays a pivotal role in the adsorption of anionic dyes like Alizarin Green. The pH of the solution is a critical factor as it influences the surface charge of the adsorbent and the ionization state of the dye molecule.

For metal oxide and composite adsorbents, the point of zero charge (pHpzc) is a key parameter.

At a pH below the pHpzc , the adsorbent surface becomes positively charged due to protonation. This creates a strong electrostatic attraction for the negatively charged anionic dye molecules (due to the deprotonation of sulfonic acid groups), leading to enhanced adsorption.

At a pH above the pHpzc , the adsorbent surface becomes negatively charged, resulting in electrostatic repulsion with the anionic dye molecules and a decrease in adsorption efficiency.

Studies on similar dye-adsorbent systems, such as Alizarin Red S on iron oxides, confirm that the adsorption of anionic dyes is highly favorable at lower pH values. nih.govfrontiersin.org The presence of functional groups on the adsorbent surface, such as hydroxyl groups on metal oxides or various oxygen-containing groups on activated carbon, provides active sites for hydrogen bonding and other chemical interactions with the dye molecule, further contributing to the adsorption process. The porous nature and high surface area of adsorbents like activated carbon are also crucial physical factors that determine their maximum adsorption capacity. researchgate.net

Academic Research Applications of Alizarin Green Aldrichcpr in Materials Science and Engineering

Alizarin (B75676) Green (AldrichCPR) as a Dopant in Crystal Growth

The introduction of Alizarin Green as a dopant during the crystallization process has been shown to be an effective method for controllably altering the physical and chemical properties of the host crystal. This section explores the mechanisms of its incorporation and the resultant changes in crystal morphology.

Investigations into Dye-Incorporation Mechanisms within Crystal Lattices

The successful integration of Alizarin Green into a host crystal lattice is fundamental to its function as a property-modifying dopant. Studies on glycine (B1666218) crystals doped with alizarin have utilized Fourier Transform Infrared Spectrometry (FTIR) to confirm the dye's incorporation. researchgate.netspringerprofessional.de While the fundamental vibrational frequencies of the host glycine crystal remain, observable shifts in the spectra of the doped crystals indicate the presence of the alizarin dye within the crystal structure. researchgate.netresearchgate.net This suggests an interaction between the functional groups of the dye and the crystal lattice.

Modulation of Crystal Habit and Morphology via Alizarin Green (AldrichCPR) Integration

The presence of Alizarin Green during crystallization can significantly alter the final shape (habit) and external structure (morphology) of the host crystal. Research has demonstrated that the morphology of crystals is strongly influenced by dye additives. researchgate.net In the case of alizarin, the solvent used for crystallization can cause a dramatic change in crystal habit. researchgate.netru.nl For instance, alizarin typically crystallizes as long needles, but when an alcohol is used as the solvent, a distinct triangular shape is produced. researchgate.net This phenomenon is attributed to the partial deprotonation of the alizarin molecules in the alcohol solution, which then blocks the growth of specific crystal faces, leading to a completely different morphology. researchgate.net This principle of modifying crystal shape through the interaction of molecules with individual steps on the crystal faces is a key aspect of biomineralization and crystal engineering. nih.gov

Influence of Alizarin Green (AldrichCPR) on Optoelectronic Properties of Materials

The incorporation of Alizarin Green into crystalline materials has been shown to have a profound impact on their optical and electronic properties. These modifications are particularly relevant for applications in nonlinear optics and photonics.

Enhanced Second Harmonic Generation (SHG) Efficiency in Doped Crystalline Systems

Second Harmonic Generation (SHG) is a nonlinear optical process with significant applications in laser technology and frequency conversion. Research has consistently shown that doping crystals with alizarin dyes can enhance their SHG efficiency. Studies on glycine single crystals grown with the addition of alizarin dye reported a notable increase in SHG efficiency compared to pure glycine crystals. researchgate.netspringerprofessional.deresearchgate.net Similar enhancements have been observed in potassium dihydrogen phosphate (B84403) (KDP) crystals, where doping with alizarin improved their frequency conversion properties. researchgate.netresearcher.life This enhancement makes these doped crystals promising materials for the fabrication of optical devices for solid-state applications. researchgate.netspringerprofessional.de

Table 1: Effect of Alizarin Doping on Crystal Properties

| Host Crystal | Dopant | Observed Effects | Reference(s) |

|---|---|---|---|

| Glycine | Alizarin Green | Increased mechanical strength, Enhanced SHG efficiency, Improved photoluminescence, Confirmed dye incorporation via FTIR shifts. | researchgate.net, springerprofessional.de |

Photoluminescent Properties and Emission Spectra of Alizarin Green (AldrichCPR)-Incorporated Materials

Photoluminescence is another key property that can be tailored by doping with Alizarin Green. The addition of alizarin to glycine crystals has been found to improve their photoluminescent properties, with analysis identifying the presence of multicolored emission spectra. researchgate.netspringerprofessional.de This indicates that the dye introduces new radiative decay pathways within the host material. Similarly, photoluminescence studies on alizarin-doped KDP crystals also revealed multicolored emissions. researchgate.net

The intrinsic photoluminescent properties of alizarin dyes are also notable. Alizarin Cyanine Green, for example, exhibits characteristic fluorescence with an excitation wavelength of approximately 488 nm and an emission wavelength of around 520 nm. ontosight.ai Studies on alizarin dye itself have confirmed its potential as an emissive material, with some measurements showing strong luminescence. researchgate.netresearchgate.net

Table 2: Photoluminescent Characteristics of Alizarin Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alizarin Cyanine Green | ~488 | ~520 | Characteristic fluorescence suitable for biological applications. | ontosight.ai |

| Alizarin in Methanol (B129727) | 430 (Absorbance Max) | - | Strong absorbance in the visible spectrum. | researchgate.net |

| Al³⁺–alizarin garnet R complex | 470 | 500 | Forms a fluorescent metal-ligand complex. | libretexts.org |

Alizarin Green (AldrichCPR) in Advanced Sensor Development

The sensitivity of alizarin's chemical structure to its environment makes it an excellent candidate for use in chemical and optical sensors. Its properties allow for the detection of a range of analytes, from pH changes to biomolecules.

Alizarin's ability to change color in response to pH variations has been harnessed to create smart packaging materials that can indicate the freshness of meat. researchgate.net This application leverages alizarin as a real-time, visual sensor for food quality. Beyond pH, alizarin's broad detection capabilities extend to temperature, glucose, and various cations, making it a molecule of significant interest for developing multifunctional wearable sensors. bohrium.com

Researchers have fabricated novel optical pH sensors by immobilizing a mixture of Alizarin and Orange dyes on an agarose (B213101) membrane. nih.gov This sensor demonstrates a rapid response time and operates over a wide pH range from 4.5 to 11. nih.gov In a similar vein, wearable pH sensors have been developed by functionalizing polyester (B1180765) fabrics with Alizarin Red S via a sol-gel method, creating durable, color-responsive textiles. mdpi.com Furthermore, Alizarin Green has been utilized in a resonance light scattering (RLS) based system for the sensitive detection of nucleic acids at nanogram levels, showcasing its utility in biosensing applications. spectroscopyonline.com

Table 3: Applications of Alizarin in Sensor Development

| Sensor Type | Analyte | Alizarin Compound | Key Finding | Reference(s) |

|---|---|---|---|---|

| Smart Packaging | Meat Freshness (pH) | Alizarin | Functions as a colorimetric pH indicator for food quality. | researchgate.net |

| Optical pH Sensor | pH (4.5 - 11) | Alizarin / Orange Dyes | Dyes immobilized on an agarose membrane for online pH measurement. | nih.gov |

| Wearable Sensor | pH | Alizarin Red S | Functionalized polyester fabric creates a durable, color-changing pH sensor. | mdpi.com |

Chemodosimetric and Fluorescent Sensing Platforms

For instance, derivatives of alizarin have been investigated for the detection of metal ions and anions. The mechanism often involves the formation of a complex between the alizarin molecule and the target ion, leading to a measurable change in the UV-visible absorption or fluorescence spectrum.

Development of pH-Responsive and Ion-Selective Probes

The development of pH-responsive and ion-selective probes is an area where alizarin and its derivatives have shown significant promise. The hydroxyl groups in the alizarin structure can undergo protonation or deprotonation depending on the pH of the surrounding medium, resulting in distinct color changes. This property makes them effective visual pH indicators.

Although specific studies on Alizarin Green (AldrichCPR) for ion-selective probes are not found, the general principle of using chromophores like alizarin in conjunction with ion-selective components is a known strategy in sensor design. These probes typically consist of a polymeric matrix containing the dye and an ionophore, which selectively binds to a target ion.

Alizarin Green (AldrichCPR) in Energy Conversion and Storage Systems

The application of alizarin-based compounds in energy conversion and storage systems is an active area of research, particularly in dye-sensitized solar cells and redox flow batteries.

Investigation as a Photosensitizer in Dye-Sensitized Solar Cells

Alizarin and its derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). core.ac.ukmdpi.com In a DSSC, the dye absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), initiating the generation of electric current. Alizarin's ability to absorb light in the visible spectrum and its suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make it a candidate for this application. mdpi.com

Research has shown that the efficiency of alizarin-based DSSCs can be influenced by factors such as the type of electrolyte used and modifications to the TiO2 photoanode. core.ac.uk For example, using different redox couple electrolytes with alizarin-based DSSCs has resulted in varying energy conversion efficiencies. core.ac.uk Furthermore, treatments of the TiO2 material, such as with titanium tetrachloride, have been shown to improve the performance of DSSCs using alizarin as the photosensitizer. core.ac.uk

Below is a table summarizing the performance of some alizarin-based dye-sensitized solar cells from literature.

| Photosensitizer | Electrolyte/Modification | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Efficiency (η) |

| Alizarin | KI | - | - | - | 0.635% core.ac.uk |

| Alizarin | (CH3)4NI | - | - | - | 0.383% core.ac.uk |

| Alizarin | (CH3CH2)4NI | - | - | - | 0.78% core.ac.uk |

| Alizarin | (CH3CH2CH2)4NI | - | - | - | 0.915% core.ac.uk |

| Oxidized Alizarin | TiCl4 treated TiO2 | 9 mA/cm² core.ac.uk | 750 mV core.ac.uk | 0.53 core.ac.uk | 3.57% core.ac.uk |

Redox Behavior and Performance in Flow Batteries

Alizarin and its derivatives, particularly Alizarin Red S, have been studied for their application in aqueous organic redox flow batteries (AORFBs). researchgate.netresearchgate.net These batteries store energy in liquid electrolytes, and the redox-active organic molecules are key to their performance. Alizarin compounds can undergo reversible redox reactions, making them suitable for use as anolytes (negative electrolytes).

Studies have explored the electrochemical performance of alizarin-based electrolytes, focusing on aspects like their redox potential, reversibility, and long-term stability. For example, a flow battery using Alizarin Red S as the anolyte and potassium ferrocyanide as the posolyte has been investigated in an alkaline medium. researchgate.net The performance of such batteries is evaluated based on parameters like open-circuit voltage, capacity retention, and coulombic efficiency over multiple cycles.

The table below presents data on the performance of a redox flow battery using an alizarin derivative.

| Redox-Active Material | Counter Electrolyte | Open-Circuit Voltage | Capacity Retention | Coulombic Efficiency | Energy Efficiency |

| Alizarin-3-methyliminodiacetic acid | Potassium ferri/ferrocyanide | 1.38 V researchgate.net | 99.98% per cycle researchgate.net | 99.6% researchgate.net | 84.2% researchgate.net |

Applications in Advanced Adsorption and Separation Technologies

Metal-Organic Frameworks (MOFs) for Dye Adsorption

Metal-Organic Frameworks (MOFs) are porous materials that have shown great potential for the adsorption and removal of dyes from water. While there is no specific research on the adsorption of Alizarin Green (AldrichCPR) by MOFs, studies have been conducted on the adsorption of other dyes from the same family, such as Alizarin Red S, as well as structurally different dyes like Malachite Green. nih.govmdpi.com

In one study, an iron-based MOF (Fe-BTC) was used to remove Alizarin Red S (ARS) and Malachite Green (MG) from water. mdpi.com The adsorption capacity of the MOF was found to be dependent on the pH of the solution, with an optimal pH of 4. mdpi.com The adsorption process was relatively fast, reaching equilibrium in under 30 minutes. mdpi.com The experimental data was well-fitted by the Langmuir isotherm model, which describes monolayer adsorption. mdpi.com

The table below summarizes the adsorption parameters for Alizarin Red S and Malachite Green on the Fe-BTC MOF. mdpi.com

| Dye | Adsorbent | Maximum Adsorption Capacity (mg/g) | Langmuir Constant (L/mg) | Kinetic Model |

| Alizarin Red S (ARS) | Fe-BTC | 80 mdpi.com | 9.30 x 10³ mdpi.com | Pseudo-second order mdpi.com |

| Malachite Green (MG) | Fe-BTC | 177 mdpi.com | 51.56 x 10³ mdpi.com | Pseudo-second order mdpi.com |

These findings demonstrate the potential of MOFs as effective adsorbents for dyes, including those from the alizarin family. The high surface area and tunable porosity of MOFs make them promising materials for water purification and other separation technologies. mdpi.comrsc.orgfrontiersin.org

Mechanistic Studies of Dye Removal from Aqueous Solutions

The removal of Alizarin Green from aqueous environments is a significant area of research, primarily focusing on understanding the underlying mechanisms of adsorption and degradation processes. These studies are crucial for developing efficient and sustainable water treatment technologies. Research in this area investigates kinetic, isothermal, and thermodynamic aspects of dye removal to elucidate the interactions between the dye molecule and the active material.

Adsorption Mechanisms

Adsorption is a widely studied method for Alizarin Green removal, utilizing various materials to bind the dye molecules from solution. The mechanism of adsorption is typically investigated by fitting experimental data to kinetic and isotherm models.

Adsorption onto Porous Carbons and Frameworks:

High-Porous Sludge Activated Carbon (ACSDM): Studies using activated carbon derived from dairy-treatment effluent sludge have shown its effectiveness in adsorbing Alizarin Green. The maximum adsorption capacity was found to be 303.25 mg/g at 55 °C. colab.ws The kinetic analysis revealed that the adsorption of Alizarin Green is relatively slower compared to other dyes, achieving about 85% of its saturation in the first 30 minutes. colab.ws The equilibrium data for Alizarin Green adsorption onto this material was best represented by the Tóth isotherm model. colab.ws The process was determined to be endothermic, as the highest adsorption capacity was achieved at a higher temperature. colab.ws

Magnetic Covalent Organic Framework (COF): A novel magnetic covalent organic framework has demonstrated exceptionally high adsorption capacity for Alizarin Green. ciac.jl.cn Static adsorption experiments revealed a maximum adsorption capacity of 1314 mg/g at 25 °C within a pH range of 6 to 8. ciac.jl.cn The adsorption process was found to follow the Langmuir isotherm model, which suggests a monolayer adsorption of the dye molecules onto the surface of the COF. ciac.jl.cn Kinetic studies showed that the pseudo-second-order model best described the adsorption process, implying that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. ciac.jl.cn

Adsorption onto Nano-Composites:

SnO2/CeO2 Nano-Composite: A nano-composite of tin dioxide (SnO2) and cerium dioxide (CeO2) has been synthesized and tested for the removal of alizarin dyes. dntb.gov.uaresearchgate.net The adsorption capacity was examined under various conditions, including pH, contact time, and adsorbent dose. mdpi.com The study of adsorption isotherms indicated that the experimental data could be well-fitted by the Langmuir, Freundlich, and Temkin models, suggesting a complex adsorption process. dntb.gov.uaresearchgate.net

The following table summarizes the findings from isotherm and kinetic model studies for Alizarin Green adsorption.

Table 1: Isotherm and Kinetic Models for Alizarin Green Adsorption

| Adsorbent | Best Fit Isotherm Model(s) | Best Fit Kinetic Model | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|---|

| High-Porous Sludge Activated Carbon (ACSDM) | Tóth | - | 303.25 mg/g | colab.ws |

| Magnetic Covalent Organic Framework (COF) | Langmuir | Pseudo-second-order | 1314 mg/g | ciac.jl.cn |

Biodegradation and Photocatalytic Degradation Mechanisms

Advanced oxidation processes, including biodegradation and photocatalysis, represent another key strategy for removing Alizarin Green. These methods aim to break down the complex dye molecule into simpler, less harmful compounds.

Enzymatic Degradation:

Immobilized Laccase: Laccase, an oxidative enzyme, has been successfully used for the degradation of Alizarin Green. mdpi.combohrium.com In one study, laccase was immobilized within a metal-organic framework (MOF) constituted by aluminum and polyvinyl alcohol cryogel (MIL-68(Al)/PVA). mdpi.combohrium.comua.pt This immobilized enzyme system achieved a high removal efficiency of 95.86% for Alizarin Green within 12 hours. mdpi.combohrium.com The mechanism involves an initial rapid adsorption of the dye onto the composite material, followed by enzymatic degradation. mdpi.com The operational stability of the immobilized laccase was notable, maintaining over 60% of its initial activity after six reaction cycles. bohrium.comua.pt Mechanistic exploration using molecular docking and mass spectrometry identified the final degradation product as p-toluidine (B81030) and confirmed the reaction mechanism as C-α oxidation. bohrium.com

Photocatalytic Degradation:

Titanium Dioxide (TiO2) Photocatalysis: The photocatalytic degradation of Alizarin Green has been investigated using TiO2 suspensions irradiated by a microwave-discharged electrodeless lamp (MDEL). researchgate.net This system led to the complete degradation of the dye, with 100% color removal and 87% Total Organic Carbon (TOC) removal within 90 minutes. researchgate.net The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH), which attack the dye molecule. researchgate.net The discoloration reaction was found to follow first-order kinetics. researchgate.net

UV/Ce3+ System: The degradation of Alizarin Green has also been studied using a system of cerium ions (Ce3+) under UV irradiation. researchgate.net The dye was efficiently degraded by this system, and a high rate of TOC removal was achieved under acidic conditions. researchgate.net

Photosensitized Self-Degradation: A novel approach involves the self-degradation of Alizarin Green, where the dye itself acts as a photosensitizer to activate peroxymonosulfate (B1194676) (PMS). mdpi.com In the presence of both visible light and PMS, the degradation of Alizarin Green significantly increased to 52.2%. mdpi.com This is attributed to the photo-excited dye molecule interacting with PMS to produce reactive oxidizing species that, in turn, facilitate the decomposition of the dye itself. mdpi.com The degradation efficiency is highly dependent on pH, with the highest degradation ratio (96%) observed at a pH of 3.06. mdpi.com

The table below summarizes key findings from degradation studies of Alizarin Green.

Table 2: Mechanistic Findings from Alizarin Green Degradation Studies | Degradation System | Removal Efficiency | Key Mechanistic Insight | Identified Reactive Species/Products | Reference | | :--- | :--- | :--- | :--- | | Laccase immobilized on MIL-68(Al)/PVA | 95.86% in 12h | Adsorption followed by enzymatic degradation via C-α oxidation | Final product: p-toluidine | mdpi.combohrium.com | | TiO2 / MDEL (UV-Vis) | 100% color removal in 90min | Photocatalytic oxidation following first-order kinetics | Hydroxyl radicals (•OH) | researchgate.net | | UV / Ce3+ System | High TOC removal | Efficient degradation under UV irradiation | - | researchgate.net | | Alizarin Green / PMS / Visible Light | 96% at pH 3.06 | Photosensitized self-degradation by activating PMS | Reactive oxidizing species | mdpi.com |

Theoretical and Computational Chemistry Studies of Alizarin Green Aldrichcpr

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

No published studies utilizing Density Functional Theory (DFT) to specifically calculate the molecular structure and electronic properties of Alizarin (B75676) Green (AldrichCPR) were found. Such studies are crucial for understanding the fundamental quantum mechanical nature of a molecule.

Conformation Analysis and Tautomerism

There is no available research on the conformational analysis or tautomeric forms of Alizarin Green (AldrichCPR). This type of analysis would investigate the different spatial arrangements of the atoms and the potential migration of protons, which can significantly affect the molecule's properties.

Prediction of Spectroscopic Parameters

No theoretical predictions of spectroscopic parameters (such as UV-Vis, IR, or NMR spectra) for Alizarin Green (AldrichCPR) have been reported in the literature. These predictions, derived from computational models, are vital for interpreting experimental data and confirming molecular structure.

Molecular Dynamics Simulations of Alizarin Green (AldrichCPR) in Solution and at Interfaces

No studies involving molecular dynamics (MD) simulations for Alizarin Green (AldrichCPR) were identified. MD simulations are used to model the physical movements of atoms and molecules over time, providing insight into the behavior of the compound in different environments, such as in solution or at the interface with other materials. While simulations have been performed on related compounds like Alizarin Red S to study adsorption processes, this data is not applicable to Alizarin Green (AldrichCPR). rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alizarin Green (AldrichCPR) Analogues (Theoretical Frameworks)

There is no information available on the development or application of Quantitative Structure-Activity Relationship (QSAR) models for analogues of Alizarin Green (AldrichCPR). QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity, a process that requires a significant amount of data on related molecules, which is not available for this specific compound.

Investigation of Photophysical Pathways via Quantum Chemical Methods

No quantum chemical investigations into the photophysical pathways of Alizarin Green (AldrichCPR) have been published. This research would explore the processes that occur after the molecule absorbs light, such as fluorescence, phosphorescence, and non-radiative decay, which are fundamental to its properties as a dye.

Degradation and Stability Studies of Alizarin Green Aldrichcpr in Research Contexts

Mechanistic Investigations of Photodegradation Pathways

The breakdown of Alizarin (B75676) Green when exposed to light, known as photodegradation, has been a significant area of study. The primary goal is to understand the mechanisms by which the dye molecule is deconstructed, often with the aim of environmental decontamination.

Research indicates that the photodegradation of Alizarin Green is highly effective when assisted by a photocatalyst, such as titanium dioxide (TiO₂). researchgate.netacs.orgarabjchem.org The process is initiated when the photocatalyst absorbs ultraviolet (UV) radiation, causing electrons to be excited. mdpi.com This leads to the formation of highly reactive oxygen species, most notably hydroxyl radicals (•OH). researchgate.netacs.org The presence and role of these radicals have been confirmed using advanced techniques like electron spin resonance (ESR) spin-trapping. researchgate.netacs.org These aggressive radicals then attack the complex structure of the Alizarin Green molecule, breaking it down into simpler, often less colored, intermediates and, under optimal conditions, mineralizing it into carbon dioxide and water. researchgate.netacs.orgmdpi.com

Kinetic studies frequently show that the discoloration reaction of Alizarin Green follows pseudo-first-order kinetics. researchgate.networdpress.com The efficiency of this degradation is influenced by several factors, including the concentration of the dye, the amount of catalyst used, and the pH of the solution. acs.orgwordpress.comresearchgate.net For instance, in studies using a TiO₂ suspension and a microwave-powered electrodeless discharged lamp (MDEL), researchers achieved 100% color removal and 87% total organic carbon (TOC) removal within 90 minutes. researchgate.netacs.org Mass spectrometry analyses have been instrumental in identifying various intermediate products formed during the degradation process, allowing for the proposal of detailed degradation pathways. researchgate.netacs.org

An interesting finding is the ability of Alizarin Green to act as a photosensitizer in a catalyst-free system. researchgate.netresearchgate.net In this scenario, the dye molecule itself absorbs visible light and activates peroxymonosulfate (B1194676) (PMS), initiating a self-degradation process. researchgate.netresearchgate.net

| System/Method | Key Findings | Reported Efficiency | Reference |

|---|---|---|---|

| TiO₂ Suspension with MDEL-UV Irradiation | Degradation is driven by hydroxyl radicals (•OH). The process follows pseudo-first-order kinetics. | 100% color removal and 87% TOC removal in 90 minutes. | researchgate.netacs.org |

| UV/Ce³⁺ System | The dye is degraded efficiently, with the reaction rate dependent on dye and Ce³⁺ concentration, and pH. | High TOC removal was obtained under acidic conditions. | researchgate.net |

| Self-activating Peroxymonosulfate (PMS) | Alizarin Green acts as a photosensitizer under visible light to activate PMS for its own degradation. | 52.5% degradation of 10 mg/L AG within 60 minutes. | researchgate.net |

| CAC–TiO₂ Composite with UV Irradiation | The composite material shows significantly higher photodegradation efficiency than pure TiO₂ due to a synergistic effect between adsorption and photocatalysis. | The photodegradation rate constant was 18 times higher than that of pure TiO₂. | arabjchem.org |

Chemical and Enzymatic Degradation Research

Beyond photodegradation, Alizarin Green's breakdown through direct chemical and biological enzymatic pathways is a key research focus.

Chemical Degradation: Electrochemical degradation has emerged as a viable method for breaking down Alizarin Green. Studies have compared the effectiveness of different anode materials, such as Ti/PbO₂ and Ti/IrO₂+Ta₂O₅ electrodes. researchgate.net Research established optimal conditions for degradation, including dye concentration, current density, and pH, leading to significant removal of both the dye and the chemical oxygen demand (COD). researchgate.net In one study, after 70 minutes of treatment under optimal conditions, the Alizarin Green removal rate was over 81.4% and the COD removal rate was over 51.6% for both electrode types. researchgate.net The physical structure and stability of the electrode material itself were found to be critical factors influencing the efficiency and longevity of the degradation process. researchgate.net Another approach utilized a dimensionally stable Ti/SnO₂-RuO₂ anode, which achieved up to 80.4% decolorization of Alizarin Cyanine Green after just 40 minutes. nih.gov

Enzymatic Degradation: The bioremediation of anthraquinone (B42736) dyes using microorganisms, particularly fungi, is a promising and environmentally friendly approach. mdpi.com White-rot fungi are known to secrete powerful ligninolytic enzymes, such as laccases and peroxidases, that can non-specifically degrade a wide range of complex organic compounds, including dyes. biotechnologia-journal.orgnih.gov

Research has shown that the fungus Stropharia aeruginosa produces a yellow laccase capable of completely biodegrading Alizarin Cyanine Green at a concentration of 200 ppm. biotechnologia-journal.orgresearchgate.net Similarly, the fungus Trichoderma lixii F21 has been found to effectively remediate related anthraquinone dyes through a combination of biosorption and enzymatic degradation, with laccase and catechol 1,2-dioxygenase identified as the key enzymes. nih.gov These enzymatic processes break down the dye's chromophore, leading to decolorization and detoxification without the formation of toxic aromatic amines. nih.gov

| Degradation Type | Method/Organism | Key Enzymes/Reactants | Reported Efficiency | Reference |

|---|---|---|---|---|

| Chemical | Electrochemical Degradation (Ti/PbO₂ electrode) | Electrochemically generated oxidants | >81.4% AG removal, >51.6% COD removal in 70 min. | researchgate.net |

| Chemical | Electrocatalytic Degradation (Ti/SnO₂-RuO₂ anode) | Electrochemically generated oxidants | 80.4% decolorization, 51.3% COD removal in 40 min. | nih.gov |

| Enzymatic | Stropharia aeruginosa | Yellow Laccase | 100% degradation of 200 ppm ACG. | researchgate.net |

| Enzymatic | Trichoderma lixii F21 | Laccase, Catechol 1,2-dioxygenase | 98.31% bioremediation of Quinizarine Green SS in 7 days. | nih.gov |

Stabilization Strategies for Alizarin Green (AldrichCPR) in Various Matrices

While degradation is often desired for waste treatment, enhancing the stability of dyes is critical for their application as colorants. Research has explored several strategies to improve the thermal and photostability of alizarin-type dyes by incorporating them into protective matrices.

A highly effective method for stabilization is grafting the dye onto the surface of nanoparticles. acs.orgnih.gov Studies involving the attachment of alizarin to ultrasmall zinc oxide (ZnO) nanoparticles have shown a remarkable increase in the dye's thermal stability by more than 100 °C. acs.orgnih.gov This enhanced stability allows for the processing of the dye-nanoparticle hybrid material at high temperatures, such as in the warm extrusion of polyamide fibers, without significant degradation. acs.org The photostability, or lightfastness, of the dye was also significantly improved when embedded in this manner. acs.orgnih.gov

Another approach involves the immobilization of alizarin on inorganic layered double hydroxides (LDH) composed of ions like Mg²⁺ and Al³⁺. mdpi.comsemanticscholar.org The interactions between the dye molecule and the metal ions within the inorganic host structure lead to the formation of stable complexes. mdpi.comsemanticscholar.org This complexation improves physicochemical properties such as resistance to dissolution in solvents and color stability at elevated temperatures compared to the pure dye. mdpi.comsemanticscholar.org The creation of a polymerized Alizarin Red-inorganic hybrid nanoarchitecture using zinc ions as a stabilizing linker for immunoassays further demonstrates the principle of using metal ions to enhance the stability of alizarin-based structures. nii.ac.jp

| Matrix/Method | Mechanism of Stabilization | Observed Improvement | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) Nanoparticles | Grafting of the dye onto the nanoparticle surface. | Thermal stability increased by >100 °C; significant improvement in photostability. | acs.orgnih.gov |

| Layered Double Hydroxides (LDH) | Formation of stable complexes between the dye and metal ions (Mg²⁺, Al³⁺) in the host matrix. | Improved thermal stability and resistance to dissolution in solvents. | mdpi.comsemanticscholar.org |

| Polymerized Inorganic Hybrid Nanoarchitecture | Use of zinc ions to form stable coordination complexes, crosslinking the components. | Enhanced stability of the antibody-dye conjugate for immunoassay applications. | nii.ac.jp |

Concluding Perspectives on Alizarin Green Aldrichcpr Research

Synthesis of Current Academic Understandings

Current academic and research applications of Alizarin (B75676) Green are primarily concentrated in three distinct areas: materials science, analytical chemistry, and environmental science.

In materials science , Alizarin Green has been successfully utilized as a doping agent in crystal growth. Research has shown that incorporating Alizarin Green into glycine (B1666218) single crystals, grown by the slow solvent evaporation method, enhances the material's properties. springerprofessional.deresearchgate.net Specifically, the dye-doped crystals exhibit improved mechanical strength and stability compared to pure glycine crystals. springerprofessional.de Furthermore, these doped crystals show enhanced optical characteristics, including increased Second Harmonic Generation (SHG) efficiency and a higher laser damage threshold, making them promising candidates for the fabrication of high-performance optoelectronic devices. springerprofessional.deresearchgate.net

In the field of analytical chemistry , Alizarin Green serves as a reagent in highly sensitive detection methods. It is a key component in Resonance Rayleigh Scattering (RRS) techniques. spectroscopyonline.com Studies have demonstrated its use in forming ion-association complexes with specific target molecules, which causes a significant enhancement of the RRS signal. spectroscopyonline.com This principle has been applied to the quantitative determination of nucleic acids (like DNA) at nanogram levels and for the detection of pharmaceutical compounds such as tolterodine (B1663597) tartrate. spectroscopyonline.com

In environmental science , research involving Alizarin Green is largely focused on its removal from wastewater, where it is treated as a model pollutant. Various studies have investigated its degradation and adsorption from aqueous solutions using different technologies. These include adsorption by polyaniline nanotube composites and activated carbon derived from agricultural waste like Ananas Comosus leaves. researchgate.netresearchgate.net Other research has explored its photocatalytic degradation using catalysts such as titanium dioxide (TiO2) under UV light. scientific.net The kinetics and efficiency of these removal processes are well-documented, with models like the Langmuir isotherm and pseudo-second-order kinetics often providing the best fit for the experimental data. researchgate.netresearchgate.net

A summary of key research findings is presented below:

Interactive Table: Selected Research Findings on Alizarin Green| Research Area | Application | Key Finding | Reference |

|---|---|---|---|

| Materials Science | Doping of Glycine Crystals | Addition of Alizarin Green improves mechanical strength and Second Harmonic Generation (SHG) efficiency. | springerprofessional.deresearchgate.net |

| Analytical Chemistry | Detection of Nucleic Acids | Forms a complex with DNA and CTMAB, enhancing Resonance Rayleigh Scattering for nanogram-level detection. | spectroscopyonline.com |

| Environmental Science | Wastewater Treatment | Can be effectively removed from water via adsorption on polyaniline composites and activated carbon. | researchgate.netresearchgate.net |

| Environmental Science | Photocatalytic Degradation | Degrades under UV light with a TiO2 catalyst; the rate is dependent on catalyst load, dye concentration, and pH. | scientific.net |

Identification of Knowledge Gaps and Future Research Directions